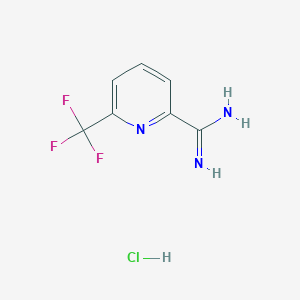

6-(Trifluoromethyl)picolinimidamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-1-2-4(13-5)6(11)12;/h1-3H,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMQEGGOZPSBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704316 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264884-49-3 | |

| Record name | 6-(Trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-(Trifluoromethyl)picolinimidamide hydrochloride

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)picolinimidamide Hydrochloride

Introduction

This compound (CAS No: 264884-49-3) is a pivotal chemical intermediate, recognized for its integral role in the development of advanced pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl (CF₃) group onto the pyridine ring is a well-established strategy in medicinal chemistry to enhance crucial properties such as metabolic stability, bioavailability, and binding affinity.[2][3][4] This guide provides a comprehensive overview of the synthetic pathway to this valuable compound, focusing on the underlying chemical principles, critical process parameters, and a detailed experimental protocol suitable for laboratory-scale synthesis.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely adopted method for the synthesis of amidines from nitriles is the Pinner reaction.[5][6] This classic transformation forms the cornerstone of our strategy. The retrosynthetic analysis reveals that this compound can be accessed directly from the corresponding nitrile precursor, 6-(Trifluoromethyl)picolinonitrile. A comprehensive synthesis plan, therefore, must also consider a practical route to this key starting material.

Caption: High-level retrosynthetic pathway for the target compound.

Part 1: Synthesis of the Key Precursor: 6-(Trifluoromethyl)picolinonitrile

The synthesis of 6-(trifluoromethyl)-substituted pyridines is a critical first step. While multiple routes exist, a common industrial approach involves the transformation of a pre-functionalized pyridine ring. One effective strategy is the cyanation of a halogenated pyridine, such as 6-chloro- or 6-bromopicolinonitrile, often using a copper(I) cyanide reagent in a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

An alternative and highly versatile route begins with an amino-substituted pyridine, leveraging the Sandmeyer reaction.[5][7] This classic method allows for the conversion of an aromatic amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[7][8]

Conceptual Workflow for Precursor Synthesis via Sandmeyer Reaction:

-

Diazotization: 6-Amino-2-methyl-pyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

-

Cyanation: The diazonium salt solution is then added to a solution of a cyanide salt, typically copper(I) cyanide, to facilitate the substitution of the diazonium group with a nitrile group, yielding 6-cyano-2-methylpyridine (picolinonitrile).

-

Trifluoromethylation: The methyl group is then converted to a trifluoromethyl group. This is a challenging transformation that often involves radical halogenation to form a trichloromethyl group, followed by a halogen exchange (Halex) reaction using a fluoride source like antimony trifluoride (Swarts reaction) or hydrogen fluoride.[9]

Given the complexities of post-cyanation trifluoromethylation, a more direct route starting from a precursor already containing the CF₃ group, such as 6-amino-2-(trifluoromethyl)pyridine, would be preferable if the starting material is accessible.

Part 2: The Pinner Reaction: From Nitrile to Amidine Hydrochloride

The Pinner reaction is the definitive method for converting nitriles into imidates and subsequently into amidines.[7][10] The reaction proceeds in two distinct stages: formation of the Pinner salt (an imino ester hydrochloride) followed by ammonolysis.

Mechanism and Critical Parameters

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This activates the nitrile carbon toward nucleophilic attack by an alcohol (e.g., ethanol). The resulting intermediate is an imino ester hydrochloride, also known as a Pinner salt. This salt is then isolated and treated with ammonia to displace the alkoxy group and form the final amidine hydrochloride.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Part A: Formation of the Ethyl 6-(Trifluoromethyl)picolinimidate Hydrochloride (Pinner Salt)

-

Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a drying tube, and a glass stopper.

-

Under a nitrogen atmosphere, charge the flask with 6-(Trifluoromethyl)picolinonitrile (10.0 g, 58.1 mmol) and anhydrous ethanol (20 mL).

-

Cool the flask to 0 °C using an ice-salt bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; monitor the temperature to ensure it remains below 10 °C.

-

Continue the HCl addition until the solution is saturated and a precipitate may begin to form.

-

Remove the gas inlet, seal the flask, and allow it to stir at room temperature for 18-24 hours.

-

After the reaction period, cool the mixture back to 0 °C and add 100 mL of cold, anhydrous diethyl ether to precipitate the Pinner salt completely.

-

Collect the white solid by vacuum filtration under a nitrogen blanket, wash with two portions of cold anhydrous diethyl ether (2x 30 mL), and dry under vacuum to yield the intermediate Pinner salt.

Part B: Ammonolysis to this compound

-

In a clean, dry flask, suspend the Pinner salt (theoretical yield: 13.0 g, 58.1 mmol) in anhydrous ethanol (100 mL) and cool to 0 °C.

-

To this suspension, add a cold, saturated solution of ammonia in ethanol (approx. 100 mL, >3 equivalents of NH₃) dropwise with vigorous stirring.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Ammonium chloride will precipitate as a white solid.

-

Remove the ammonium chloride by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the solid residue from a minimal amount of hot ethanol, followed by the addition of diethyl ether to induce crystallization.

-

Collect the purified crystals by filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40 °C.

Characterization and Data

The final product, this compound, should be a white to off-white crystalline solid. Its identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

| Property | Value | Source |

| CAS Number | 264884-49-3 | [2][8] |

| Molecular Formula | C₇H₇ClF₃N₃ | [8] |

| Molecular Weight | 225.60 g/mol | [2] |

| Appearance | White to off-white solid | - |

| Storage | Store in an inert gas at room temperature | [2] |

Conclusion

The is reliably achieved through the Pinner reaction of 6-(Trifluoromethyl)picolinonitrile. The success of this synthesis is contingent upon rigorous control of experimental parameters, most notably the exclusion of water and careful temperature management during the formation of the intermediate Pinner salt. This guide provides a robust framework for the laboratory preparation of this important building block, enabling further research and development in the fields of medicine and agriculture.

References

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Merck Index. Pinner Reaction. [Link]

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.

- Google Patents.

- Umemoto, T., & Nagayoshi, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-209.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

MySkinRecipes. This compound. [Link]

- Google Patents.

-

PubChem. 6-Amino-4-(trifluoromethyl)picolinonitrile. [Link]

-

National Institutes of Health. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

MDPI. Triflamides and Triflimides: Synthesis and Applications. [Link]

-

ResearchGate. Synthesis of 6‐trifluoromethyl pyridine derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]

- 3. 6-(Trifluoromethyl)picolinonitrile | 887583-52-0 [sigmaaldrich.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)picolinimidamide Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 6-(Trifluoromethyl)picolinimidamide hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal and agrochemical research. The document elucidates the compound's core chemical properties, a plausible synthetic pathway, and its spectroscopic characterization. A central theme is the profound influence of the trifluoromethyl (-CF₃) group, which imparts enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, making this molecule a valuable building block in modern drug discovery.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorination

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[2] Among the most impactful fluorinated substituents is the trifluoromethyl (-CF₃) group, which imparts a unique combination of properties not achievable with other functional groups.[1][2] this compound leverages the synergistic effects of the electron-withdrawing -CF₃ group and the biologically relevant picolinimidamide scaffold.

1.1 The Trifluoromethyl (-CF₃) Advantage The -CF₃ group is a bioisostere for chlorine and the methyl group but possesses distinct electronic and steric properties that are highly advantageous in drug design.[2][3] Its key contributions include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to enzymatic degradation and metabolic processes.[1][2] This often leads to improved pharmacokinetic profiles and a longer biological half-life for drug candidates.

-

Increased Lipophilicity: The -CF₃ group significantly increases a molecule's solubility in non-polar environments.[1][2] This property is critical for enhancing permeability across biological membranes, a crucial factor for drug absorption and distribution, including penetration of the blood-brain barrier.[2]

-

Modulation of Physicochemical Properties: As a powerful electron-withdrawing group, the -CF₃ moiety lowers the pKa of nearby acidic protons and decreases the basicity of the pyridine nitrogen, influencing the molecule's overall reactivity and its ability to form hydrogen bonds and electrostatic interactions with biological targets.[1]

1.2 The Picolinimidamide Scaffold The picolinimidamide functional group, an analog of an amide, serves as a versatile building block and a valuable ligand in catalysis. Its hydrogen bonding capabilities allow it to engage in specific molecular interactions with enzyme active sites, making it a privileged structure in the design of targeted therapeutics, particularly enzyme inhibitors.[4]

This guide provides a detailed examination of the hydrochloride salt of 6-(trifluoromethyl)picolinimidamide, a form that typically enhances aqueous solubility and handling characteristics.

Physicochemical and Handling Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory or manufacturing setting.

| Property | Value | Source(s) |

| IUPAC Name | 6-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride | [5] |

| Synonyms | 2-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | [5] |

| CAS Number | 264884-49-3 | [5][6] |

| Molecular Formula | C₇H₇ClF₃N₃ | [5][6] |

| Molecular Weight | 225.60 g/mol | [6][7] |

| Purity | Typically ≥95% | [6] |

| Appearance | White to cream powder or crystalline solid (predicted) | [1] |

| Storage | Store in a well-ventilated place, under an inert gas at room temperature. Keep container tightly closed. | [6][8] |

Stability and Incompatibility: The compound is generally stable under normal storage conditions.[9] However, it should be kept away from strong oxidizing agents, excess heat, and open flames.[8][9] Hazardous decomposition products upon combustion may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[9]

Synthesis and Manufacturing Pathway

While multiple synthetic routes may exist, a common and logical approach to synthesizing picolinimidamides involves the conversion of a corresponding picolinonitrile. The following represents a plausible and widely utilized methodology based on the Pinner reaction.

Caption: A plausible two-step synthesis workflow for the target compound.

Experimental Protocol (Representative)

Objective: To synthesize this compound from 6-(Trifluoromethyl)picolinonitrile.

Step 1: Synthesis of Ethyl 6-(Trifluoromethyl)picolinimidate Hydrochloride (Pinner Reaction)

-

Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Reaction Mixture: Charge the flask with 6-(Trifluoromethyl)picolinonitrile and 1.5 equivalents of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

HCl Gas Introduction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and a precipitate (the imidate hydrochloride salt) will begin to form.

-

Reaction Completion: Continue the addition of HCl gas until the solution is saturated. Seal the flask and allow it to stir at room temperature or store at low temperature (e.g., 4 °C) for 12-24 hours to ensure complete formation of the imidate salt.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Step 2: Conversion to this compound

-

Preparation: Suspend the crude ethyl 6-(trifluoromethyl)picolinimidate hydrochloride from Step 1 in a solution of anhydrous ethanol.

-

Amination: Cool the suspension in an ice bath. Bubble anhydrous ammonia gas through the mixture or, alternatively, add a saturated solution of ammonia in ethanol.

-

Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, remove the solvent (and excess ammonia) under reduced pressure. The resulting solid is the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product with high purity.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected data can be reliably predicted based on its structure and known values for similar compounds.[10][11][12]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, triplets) will be dictated by their coupling constants. - Amine Protons (N-H): One or two broad singlets in the downfield region (approx. δ 8.0-10.0 ppm), which may exchange with D₂O. |

| ¹³C NMR | - Pyridine Carbons: Signals corresponding to the five carbons of the pyridine ring. - Imidamide Carbon (C=N): A signal in the range of δ 150-165 ppm. - Trifluoromethyl Carbon (-CF₃): A characteristic quartet signal (due to ¹JC-F coupling) in the range of δ 120-130 ppm. |

| FT-IR (cm⁻¹) | - N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. - Aromatic C-H Stretching: Bands around 3000-3100 cm⁻¹. - C=N Stretching: A strong absorption band in the 1640-1680 cm⁻¹ region. - C-F Stretching: Very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. |

| Mass Spec. (ESI-MS) | - [M+H]⁺: The mass of the free base (190.06 g/mol ) plus a proton, expected at m/z ≈ 191.07. |

Applications in Research and Development

The primary value of this compound lies in its utility as a key intermediate and building block in the synthesis of more complex, high-value molecules.[6]

Caption: Role as a versatile building block in R&D pipelines.

5.1 Pharmaceutical Intermediate This compound is a valuable intermediate for synthesizing pharmaceutical agents, especially kinase inhibitors.[6] The picolinimidamide structure is well-suited to bind within the active sites of enzymes, while the trifluoromethyl group enhances metabolic stability and cell permeability, properties that are critical for effective drug action.[6] Its derivatives have been investigated for treating inflammatory diseases and certain cancers.[6] Furthermore, related trifluoromethyl-pyridine structures are integral to clinical candidates for conditions like migraine, highlighting the scaffold's therapeutic potential.[13]

5.2 Agrochemical Development The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical ingredients, including herbicides, fungicides, and nematicides.[14] The -CF₃ group contributes to the persistence and target specificity of these agents.[1] this compound serves as a precursor for designing novel pesticides with potentially improved selectivity and more favorable environmental profiles.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. The information below is based on data for structurally related compounds and general safety guidelines.[9][15][16]

| Hazard Category | Precautionary Statements |

| Acute Toxicity / Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[16][17][18] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[8][15] Use only outdoors or in a well-ventilated area.[16] |

| Handling | Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke when using this product.[15] Avoid breathing dust/fume/gas/mist/vapors/spray.[17] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed.[15][16] |

First-Aid Measures:

-

If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[15][16]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[15]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal and agricultural chemistry. The trifluoromethyl group provides a powerful tool to enhance metabolic stability and bioavailability, while the picolinimidamide scaffold offers a versatile platform for creating targeted, high-affinity ligands.[1][6] This combination of features ensures its continued relevance as a key intermediate in the development of next-generation pharmaceuticals and crop protection agents. A thorough understanding of its chemical properties, synthesis, and handling is paramount for researchers aiming to unlock its full potential.

References

-

MySkinRecipes. This compound. [Link]

-

Autechaux. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]

-

LabNetwork. This compound, 95% Purity, C7H7ClF3N3, 1 gram. [Link]

-

National Institutes of Health (NIH). Picolinimidamide | C6H7N3 | CID 556504 - PubChem. [Link]

-

National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

-

ChemicalRegister. This compound, 6-(Trifluoromethyl)picolinohydrazide Suppliers & Manufacturers. [Link]

-

The Royal Society of Chemistry. Supporting Information - NMR and MS spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information - General information for spectra. [Link]

-

National Institutes of Health (NIH). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]

-

ResearchGate. IR and 1 H NMR spectral data Table. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

- Google P

-

National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

-

National Institutes of Health (NIH). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Jahan/71e05d04845550a6e033878b66e6378e47f97587]([Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Taizhou Volsen Chemical Co., Ltd. Nmr Spectrum Of 19646 07 2. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 5-(Trifluoromethyl)picolinimidamide [smolecule.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound [cymitquimica.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. fishersci.com [fishersci.com]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS Number: 264884-49-3)

This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)picolinimidamide hydrochloride, a key building block for researchers and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, strategic applications, synthesis protocols, and safety considerations, offering expert insights into its utility and handling.

Introduction and Strategic Importance

This compound (CAS No. 264884-49-3) is a fluorinated heterocyclic compound that has garnered significant interest as a versatile intermediate.[1] Its structure, featuring a pyridine ring substituted with a trifluoromethyl group and an imidamide (amidine) functionality, makes it a valuable precursor in medicinal and agricultural chemistry.[2][3]

The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design.[4] This is due to the unique properties the -CF3 group imparts, including enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and higher binding affinity to biological targets.[2][5][6] The picolinimidamide scaffold itself serves as a crucial pharmacophore and a versatile handle for constructing more complex molecular architectures. This combination of features positions this compound as a critical starting material for developing novel therapeutic agents, particularly kinase inhibitors, and advanced pesticides.[2]

Physicochemical and Structural Properties

A clear understanding of the compound's properties is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 264884-49-3 | [1][2] |

| IUPAC Name | 6-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | [7] |

| Synonyms | 2-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | [1] |

| Molecular Formula | C₇H₇ClF₃N₃ | [1][2] |

| Molecular Weight | 225.60 g/mol | [2][7] |

| Purity | Typically ≥95% | [1][2] |

| Appearance | While not explicitly stated, related picolinimidamide hydrochlorides are often white to light yellow crystalline solids. | |

| Storage | Store at room temperature under an inert atmosphere. | [2] |

Structural Diagram:

Caption: Structure of this compound.

Role in Drug Discovery and Chemical Synthesis

Rationale as a Kinase Inhibitor Intermediate

This compound is a valuable intermediate for synthesizing kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

The rationale for its use stems from its structural features:

-

Pyridine Ring: A common scaffold in kinase inhibitors that can form crucial hydrogen bonds within the ATP-binding pocket of the enzyme.

-

Imidamide Group: This basic group can act as a strong hydrogen bond donor, anchoring the molecule to key amino acid residues (e.g., aspartate, glutamate) in the kinase hinge region.

-

Trifluoromethyl Group: As previously mentioned, this group enhances metabolic stability and lipophilicity, improving the drug-like properties of the final compound.[2][5]

Caption: Role as a building block in kinase inhibitor discovery.

Utility in Agrochemicals

In agrochemical research, the trifluoromethylpyridine moiety is a key component of many modern pesticides and herbicides.[3] The presence of this scaffold can lead to compounds with high efficacy and improved environmental profiles. This compound serves as a precursor to novel active ingredients that target specific biological pathways in pests or weeds.[2]

Experimental Protocols

Proposed Synthesis of this compound

While the exact industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be extrapolated from established methods for forming picolinimidamides from their corresponding nitriles.[8] The hydrochloride salt form is often preferred as it can facilitate purification and improve handling of the final product.[6]

Reaction Scheme: 6-(Trifluoromethyl)picolinonitrile → 6-(Trifluoromethyl)picolinimidamide → this compound

Step-by-Step Protocol:

-

Reagents and Equipment:

-

6-(Trifluoromethyl)picolinonitrile

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 6N HCl)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line, ice bath.

-

-

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve 6-(Trifluoromethyl)picolinonitrile (1 equivalent) in anhydrous THF in a round-bottom flask.

-

Cool the solution to -20°C using an appropriate cooling bath.

-

Slowly add LiHMDS solution (1.5-2.2 equivalents) dropwise via a dropping funnel, maintaining the internal temperature below -15°C. The causality here is that the strong, non-nucleophilic base LiHMDS deprotonates the silylamide to form a reactive intermediate that adds to the nitrile.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by adding 6N HCl. This step hydrolyzes the intermediate silylated amidine and protonates the product to form the hydrochloride salt.

-

Stir the mixture vigorously for 30-60 minutes.

-

Transfer the mixture to a separatory funnel. The aqueous layer contains the desired hydrochloride salt. Wash the aqueous layer with ethyl acetate to remove any unreacted starting material and non-polar byproducts.

-

The aqueous layer can be concentrated under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain this compound as a solid.

-

Conceptual Protocol for Kinase Inhibitor Screening

This compound would typically be used as a starting material for a library of derivatives, which are then screened for biological activity.

-

Library Synthesis: React this compound with a diverse set of reagents (e.g., in a condensation reaction with β-ketoesters) to generate a library of pyrimidinone derivatives.[8]

-

Primary Screening: Screen the library of compounds at a single concentration (e.g., 10 µM) against a panel of kinases using a high-throughput assay (e.g., ADP-Glo™, LanthaScreen™). The choice of assay depends on the specific kinase target and available resources.

-

Dose-Response Analysis: For active compounds ("hits") from the primary screen, perform a dose-response analysis to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

-

Selectivity Profiling: Test the most potent hits against a broader panel of kinases to assess their selectivity. A good drug candidate should be potent against its intended target but have minimal activity against other kinases to reduce off-target effects.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethyl-pyridines and other chemical intermediates should be used to guide handling procedures.[9][10][11]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

-

Handling Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere to prevent degradation.[2][9]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique combination of a trifluoromethyl group and a picolinimidamide scaffold provides a robust platform for the synthesis of novel, biologically active compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation drugs and crop protection agents.

References

-

(General safety information for related compounds)

-

(SDS for 2-Amino-6-(trifluoromethyl)pyridine)

-

(SDS for 3-Amino-2-chloro-5-(trifluoromethyl)pyridine)

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | C7H7ClF3N3 | CID 2760777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 6-(Trifluoromethyl)picolinimidamide Hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)picolinimidamide hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 6-position of the picolinimidamide scaffold imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are highly desirable in the development of novel therapeutic agents. This document details the molecular structure, key chemical properties, a robust synthesis protocol, and potential applications of this compound, with a focus on its role as a versatile building block and potential pharmacophore. The information presented herein is intended to support researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors.

Introduction: The Significance of Trifluoromethylated Pyridines in Medicinal Chemistry

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. When appended to a heterocyclic scaffold such as pyridine, the -CF3 group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability and cellular uptake.

The picolinimidamide moiety is a known pharmacophore that can participate in various biological interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. The combination of the trifluoromethyl and picolinimidamide functionalities on a pyridine ring, as seen in this compound, creates a molecule with considerable potential for the development of novel therapeutics. This guide aims to provide a detailed technical understanding of this promising compound.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays and as a synthetic intermediate.

Core Molecular Structure

The core structure consists of a pyridine ring substituted at the 2-position with an imidamide group (-C(=NH)NH2) and at the 6-position with a trifluoromethyl group (-CF3). The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, most likely the more basic imine nitrogen of the imidamide group or the pyridine ring nitrogen.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C7H7ClF3N3 | [1] |

| Molecular Weight | 225.60 g/mol | [1] |

| CAS Number | 264884-49-3 | [1][2] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Purity | Typically >95% | [1] |

| Synonyms | 2-Pyridinecarboximidamide, 6-(trifluoromethyl)-, hydrochloride (1:1) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available trifluoromethylpyridine derivative. A common and effective route involves the conversion of a nitrile precursor via the Pinner reaction.

Synthesis of the Precursor: 6-(Trifluoromethyl)-2-cyanopyridine

The key intermediate, 6-(trifluoromethyl)-2-cyanopyridine, can be synthesized from 2-chloro-6-(trifluoromethyl)pyridine. This reaction involves a nucleophilic substitution of the chlorine atom with a cyanide group.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-2-cyanopyridine

-

Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Catalyst (Optional): The reaction can be facilitated by the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, or a copper(I) cyanide catalyst to improve yield and reaction rate.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-(trifluoromethyl)-2-cyanopyridine.

Pinner Reaction for the Formation of the Imidate Hydrochloride

The Pinner reaction is a classic method for converting nitriles into imidate salts.[3][4][5] This reaction is acid-catalyzed and proceeds through the nucleophilic attack of an alcohol on the protonated nitrile.

Experimental Protocol: Synthesis of this compound

-

Anhydrous Conditions: It is crucial to perform this reaction under strictly anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.[6]

-

Reaction Setup: Dissolve the precursor, 6-(trifluoromethyl)-2-cyanopyridine, in a cold (0 °C) solution of anhydrous ethanol.

-

Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution. The HCl acts as both a catalyst and the source of the hydrochloride salt.

-

Formation of the Imidate: The reaction mixture is stirred at a low temperature (0-5 °C) to form the ethyl imidate hydrochloride intermediate (Pinner salt).[6] The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum.

-

Ammonolysis: Without isolating the Pinner salt, introduce anhydrous ammonia into the reaction mixture. The ammonia displaces the ethoxy group of the imidate to form the desired picolinimidamide hydrochloride.

-

Isolation and Purification: The product, this compound, will precipitate from the reaction mixture. It can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Characterization

Definitive structural elucidation of this compound requires a combination of spectroscopic and crystallographic techniques. While a comprehensive set of experimental data is not publicly available, this section outlines the expected spectroscopic signatures based on the known molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the imidamide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of both the trifluoromethyl and imidamide groups. The NH and NH2 protons of the imidamide hydrochloride will likely appear as broad singlets and their chemical shifts may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring, the trifluoromethyl group (as a quartet due to C-F coupling), and the imidamide carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations (imidamide) |

| 1680-1640 | C=N stretching vibration (imidamide) |

| 1600-1450 | C=C and C=N stretching vibrations (pyridine ring) |

| 1350-1100 | C-F stretching vibrations (trifluoromethyl group) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer additional structural information.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique would confirm bond lengths, bond angles, and the overall conformation of the molecule, as well as the intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Potential Applications in Drug Discovery and Research

The unique structural features of this compound make it an attractive candidate for various applications in drug discovery and as a research tool.

As a Building Block in Medicinal Chemistry

The imidamide group can be further functionalized or incorporated into larger molecular scaffolds. The trifluoromethylpyridine core provides a metabolically stable and lipophilic moiety that can be used to design novel drug candidates with improved pharmacokinetic profiles.

Potential as a Nitric Oxide Synthase (NOS) Inhibitor

Compounds containing a trifluoromethylphenyl imidazole moiety have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) with selectivity over the endothelial isoform (eNOS).[1][7] Given the structural similarities, this compound could be investigated for its potential to inhibit NOS isoforms. Overproduction of nitric oxide by nNOS and iNOS is implicated in various pathological conditions, including neurodegenerative diseases and inflammation, making selective inhibitors valuable therapeutic targets.

Caption: Potential mechanism of action as a nitric oxide synthase inhibitor.

Exploration in Cancer Research

Picolinimidamide derivatives have been investigated for their potential as anticancer agents.[8] The trifluoromethyl group is also known to enhance the anticancer activity of some compounds. Therefore, this compound warrants investigation for its potential antiproliferative effects in various cancer cell lines.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a trifluoromethyl group and a picolinimidamide moiety on a pyridine scaffold provides a foundation for the development of novel compounds with desirable pharmacokinetic and pharmacodynamic properties. This technical guide has provided a detailed overview of its molecular structure, a plausible and referenced synthesis protocol, and highlighted its potential applications, particularly as a building block for new chemical entities and as a potential inhibitor of enzymes such as nitric oxide synthase. Further research into the biological activities and spectroscopic characterization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

-

NROChemistry. Pinner Reaction. Retrieved from [Link]

-

Oakwood Chemical. This compound, 95% Purity. Retrieved from [Link]

- Handy, R. L., et al. (1997). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British journal of pharmacology, 120(2), 257–264.

-

Wikipedia. Pinner reaction. Retrieved from [Link]

-

SynArchive. Pinner Reaction. Retrieved from [Link]

- Moore, P. K., & Handy, R. L. (1997). Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM). British journal of pharmacology, 120(2), 265–270.

-

ChemicalRegister. This compound. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 6-(Trifluoromethyl)octahydrobenzofuran,6-(Trifluoromethyl)oxane-3-carbaldehyde Suppliers & Manufacturers [chemicalregister.com]

- 3. rsc.org [rsc.org]

- 4. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0256510) [np-mrd.org]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. hmdb.ca [hmdb.ca]

- 8. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0197026) [np-mrd.org]

A Technical Guide to the Mechanism of Action of Trifluoromethyl-Containing Compounds in Drug Discovery

Introduction: The Rise of a Privileged Moiety

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry. Once a synthetic curiosity, the CF3 group is now a cornerstone in the design of novel therapeutics, with its presence noted in a significant percentage of top-selling pharmaceuticals.[1] Its profound impact stems from a unique combination of steric and electronic properties that can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2] Introducing this moiety can improve metabolic stability, modulate bioavailability, and increase binding affinity to biological targets.[3][4]

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of the core mechanisms through which trifluoromethyl-containing compounds exert their effects. We will move beyond a simple listing of properties to explain the underlying causality, providing field-proven insights, validated experimental protocols, and illustrative case studies to empower the rational design of next-generation therapeutics.

Part 1: The Fundamental Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group fundamentally alters a molecule's physicochemical landscape. These changes are the primary drivers of its potent effects on a drug's behavior in vitro and in vivo. The strong electron-withdrawing nature of the three fluorine atoms, combined with the group's size and lipophilicity, creates a powerful toolkit for molecular optimization.[5]

Enhancement of Metabolic Stability

A primary reason for incorporating a CF3 group is to block metabolic oxidation. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. By replacing a metabolically vulnerable site, such as a methyl group or an aromatic C-H bond, with a CF3 group, chemists can significantly reduce the rate of metabolic clearance. This tactic often leads to a longer in vivo half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6]

Modulation of Lipophilicity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is critical for membrane permeability and overall drug disposition. The CF3 group is highly lipophilic, with a Hansch-Fujita π constant of +0.88, meaning its substitution for a hydrogen atom (π = 0) substantially increases a molecule's overall lipophilicity. This enhancement can improve absorption and distribution, including penetration of the blood-brain barrier, as exemplified by the antidepressant fluoxetine.[5][6] However, the impact is context-dependent; its position on an aliphatic chain can influence whether it increases or decreases hydrophilicity.[7]

Alteration of Acidity and Basicity (pKa)

The potent inductive electron-withdrawing effect of the CF3 group can significantly alter the pKa of nearby functional groups. For an adjacent amine, the CF3 group lowers the pKa, making it less basic. Conversely, it increases the acidity of proximal acidic groups like carboxylic acids or alcohols. This modulation is crucial for controlling the ionization state of a drug at physiological pH (around 7.4), which in turn affects solubility, receptor interaction, and cell permeability.

Core Physicochemical Effects of the CF3 Group

Caption: A diagram illustrating the primary physicochemical consequences of incorporating a CF3 group.

Part 2: Mechanisms of Action in Biological Systems

The altered physicochemical properties of CF3-containing molecules translate into diverse and powerful mechanisms of action at the biological target level.

Bioisosteric Replacement

The CF3 group serves as an effective bioisostere for several common chemical groups, allowing chemists to fine-tune molecular properties while preserving or enhancing biological activity.[5]

-

Methyl Group (CH3): While larger than a methyl group, the CF3 group can often occupy the same binding pocket. The key difference lies in its electronic nature; replacing the electron-donating CH3 with the strongly electron-withdrawing CF3 can drastically alter binding modes and potency.[8]

-

Nitro Group (NO2): In some cases, the CF3 group has been used to successfully replace the aliphatic nitro group, which is often considered metabolically undesirable. This swap can lead to compounds with greater potency and improved metabolic stability.[9][10]

-

Other Groups: The CF3 group has also been considered a bioisostere for thiol (SH), chlorine (Cl), and isopropyl groups, depending on the specific steric and electronic requirements of the target binding site.[5]

Direct Engagement in Target Binding

The CF3 group is not merely a passive placeholder; it actively participates in and enhances binding affinity through a variety of non-covalent interactions.

-

Hydrophobic and Van der Waals Interactions: The size and lipophilicity of the CF3 group allow it to form favorable hydrophobic and van der Waals interactions within nonpolar pockets of a protein, contributing to overall binding energy.

-

Dipole-Dipole and Multipole Interactions: The highly polarized C-F bonds create a strong molecular dipole. This allows the CF3 group to engage in favorable dipole-dipole or multipole interactions with polar residues in the active site, such as the backbone carbonyls of amino acids.[11]

-

Hydrogen Bond Acceptor: While traditionally considered a weak hydrogen bond acceptor, recent evidence confirms that the fluorine atoms of a CF3 group can engage in hydrogen bonding, particularly with strong donors like charged amine groups (N-H+).[12][13] This interaction, though subtle, can be decisive in achieving high-affinity binding.

Enzyme Inhibition

Trifluoromethylated compounds are prominent among enzyme inhibitors. The CF3 group contributes to inhibitory activity through multiple mechanisms. For example, in the anti-HIV drug Tipranavir, the trifluoromethyl-2-pyridyl moiety contributes to multiple interactions within the S3 subsite of the HIV protease enzyme.[1] Similarly, the CF3 group of the NSAID Celecoxib is crucial for its selective inhibition of the COX-2 enzyme. In the case of Berotralstat, used for hereditary angioedema, the CF3 group is part of a pharmacophore that inhibits the enzymatic action of plasma kallikrein.[1]

Comparative Physicochemical Properties

The following table summarizes the quantitative impact of replacing a methyl group with a trifluoromethyl group on key physicochemical parameters for a model aromatic compound (toluene vs. benzotrifluoride).

| Property | Toluene (-CH3) | Benzotrifluoride (-CF3) | Rationale for Change |

| Lipophilicity (logP) | 2.73 | 3.14 | Increased lipophilicity of the CF3 group. |

| Hansch π Constant | +0.56 | +0.88 | CF3 is a more lipophilic substituent than CH3.[14] |

| Dipole Moment (Debye) | ~0.36 D | ~2.86 D | High electronegativity of fluorine atoms creates a strong dipole. |

| Metabolic Liability | High (Oxidation to benzyl alcohol) | Very Low (Resistant to oxidation) | C-F bonds are much stronger than C-H bonds.[3][15] |

Part 3: Experimental Validation and Protocols

Synthesizing a promising CF3-containing compound is only the first step. Rigorous experimental validation is required to confirm that the intended mechanistic advantages have been realized.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol provides a framework for determining the intrinsic clearance of a compound, a key measure of its metabolic stability. The disappearance of the parent compound is monitored over time upon incubation with HLM in the presence of the necessary cofactor.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethyl-containing compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled Human Liver Microsomes (HLM), stored at -80°C

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

-

Ice-cold Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

-

96-well plates, thermomixer/incubator

Methodology:

-

Preparation:

-

Thaw HLM on ice.[17]

-

Prepare a 2X working solution of the NADPH regenerating system in phosphate buffer.

-

Prepare a 2X working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL).

-

Prepare a 1 µM working solution of the test compound and positive controls by diluting the stock solution in phosphate buffer.

-

-

Incubation:

-

Add 50 µL of the 2X HLM solution to the wells of a 96-well plate.

-

Add 50 µL of the 1 µM test compound/control solution to the wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

Initiate the metabolic reaction by adding 50 µL of the 2X NADPH solution to each well (final volume 150 µL). This is your T=0 starting point for the first time point.

-

-

Time Course Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 150 µL of ice-cold ACN with internal standard to the appropriate wells.[16]

-

For the T=0 sample, the ACN should be added before the NADPH solution.

-

Include a "minus-cofactor" control where buffer is added instead of NADPH, and quench at the final time point to assess for non-enzymatic degradation.

-

-

Sample Processing & Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

-

Workflow for Evaluating a CF3-Containing Enzyme Inhibitor

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

Part 4: Case Studies of FDA-Approved Drugs

The theoretical benefits of trifluoromethylation are best illustrated by successful, marketed drugs where the CF3 group is essential to the mechanism of action.

-

Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine's efficacy is heavily reliant on its CF3 group.[6] Located on a phenyl ring, the group enhances the molecule's lipophilicity, which is critical for crossing the blood-brain barrier to reach its target in the central nervous system.[5] The electron-withdrawing nature of the CF3 group also influences the molecule's conformation and binding to the serotonin transporter.

-

Atogepant (Qulipta): Used for the prevention of migraines, atogepant is a calcitonin gene-related peptide (CGRP) receptor antagonist.[6] Its structure includes a trifluoromethyl group which contributes significantly to its pharmacological profile by enhancing metabolic stability and increasing binding affinity to the CGRP receptor, ultimately improving its oral bioavailability and efficacy.[6]

-

Riluzole (Rilutek): One of the few treatments available for amyotrophic lateral sclerosis (ALS), Riluzole contains a trifluoromethoxy (-OCF3) group. This group serves a similar purpose, enhancing lipophilicity for blood-brain barrier penetration and providing high metabolic stability, which improves the drug's half-life and overall pharmacological performance.[6]

Conclusion

The trifluoromethyl group is a uniquely powerful tool in drug design, acting through a synergistic combination of mechanisms. It enhances metabolic stability by fortifying molecules against enzymatic degradation, modulates physicochemical properties like lipophilicity and pKa to optimize pharmacokinetics, and actively participates in high-affinity binding to biological targets. A thorough understanding of these core mechanisms, coupled with rigorous experimental validation, enables drug discovery professionals to rationally deploy trifluoromethylation as a strategy to transform promising lead compounds into effective and successful therapeutics. As synthetic methodologies continue to advance, the strategic application of the CF3 group will undoubtedly remain at the forefront of medicinal chemistry innovation.

References

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Mereddy, V. R., & Avula, S. R. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (n.d.). ResearchGate. [Link]

-

Juares, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3367. [Link]

-

Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2021). Reddit. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]

-

Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024). JACS Au. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry, 62(10), 5049-5062. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. (n.d.). ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. [Link]

-

Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Juares, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Hansch–Leo lipophilicity parameters (πR) evolution. (n.d.). ResearchGate. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

-

Can the −CF3 Group Act as a Tight, Well-Defined Hydrogen Bond Acceptor? A Clear Crystallographic CF2–F···H–N+ Interaction Says Yes. (2024). The Journal of Organic Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells. (2020). Frontiers in Chemistry. [Link]

-

Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. (n.d.). Le Studium. [Link]

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner. (2017). PubMed. [Link]

-

Microsomal Stability. (n.d.). Cyprotex. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Sci-Hub. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). Journal of Medicinal Chemistry. [Link]

-

Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. (n.d.). PubMed Central. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). PubMed. [Link]

-

Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]

-

Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024). National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]

- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in the medicinal chemist's arsenal. Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets. Approximately 20% of all FDA-approved drugs contain fluorine, a testament to its impact.[1] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

Part 1: The Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group into a drug candidate can dramatically alter its physicochemical properties. These changes are fundamental to improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The primary mechanism is the blockade of oxidative metabolism, particularly by Cytochrome P450 (CYP) enzymes.

Causality: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[2][3] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage and hydroxylation. By strategically replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group, that metabolic pathway can be effectively blocked. This strategy, often called "metabolic switching," can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Data Presentation: Comparative Metabolic Stability

| Parameter | Methyl Analog (-CH₃) | Trifluoromethyl Analog (-CF₃) | Rationale for Change |

| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug. |

| Primary Metabolites | Oxidative products (e.g., -CH₂OH) | Significantly reduced or absent | The C-F bond is resistant to CYP-mediated oxidation. |

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery to evaluate metabolic fate.

-

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.

-

Materials:

-

Test compound and non-fluorinated analog (10 mM stock in DMSO).

-

Pooled liver microsomes (e.g., human, rat) at 20 mg/mL.

-

Phosphate buffer (0.1 M, pH 7.4).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Positive control compound (e.g., Verapamil, Testosterone).

-

Acetonitrile with an internal standard for quenching and analysis.

-

-

Methodology:

-

Preparation: Prepare a working solution of the test compound at 100 µM in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, combine liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction. Simultaneously, in a separate well for the T=0 time point, add a quenching solution (e.g., cold acetonitrile) immediately before adding NADPH.

-

Time Points: Incubate the reaction plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot provides the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLᵢₙₜ) based on the rate constant and protein concentration.

-

Modulation of Lipophilicity (LogP)

The CF₃ group is significantly more lipophilic than a methyl group, a property that is crucial for membrane permeability.

Causality: The trifluoromethyl group is highly lipophilic, increasing a molecule's solubility in fats and non-polar solvents.[4] This is quantified by the Hansch-Fujita hydrophobicity constant (π), which is approximately +0.88 for CF₃.[1] This increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, which is critical for absorption and distribution.[2][5] However, excessive lipophilicity can lead to poor aqueous solubility, metabolic instability, and off-target toxicity, requiring a careful balance.[1]

Data Presentation: Impact of CF₃ on Lipophilicity (LogP) and Acidity (pKa)

| Compound Pair | LogP | pKa |

| Toluene | 2.73 | ~42 |

| α,α,α-Trifluorotoluene | 3.19 | ~38 |

| Aniline | 0.90 | 4.6 |

| 3-(Trifluoromethyl)aniline | 2.21 | 3.5 |

Experimental Protocol: LogP Determination by Shake-Flask Method

This is the gold standard method for experimentally determining the octanol-water partition coefficient (LogP).[6][7]

-

Objective: To measure the equilibrium distribution of a compound between two immiscible phases, n-octanol and water (or buffer).

-

Materials:

-

Test compound.

-

n-Octanol (pre-saturated with water/buffer).

-

Water or appropriate buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol).

-

Glass vials with screw caps.

-

Vortex mixer and/or shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

-

-

Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and the aqueous phase for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

-

Partitioning: Add known volumes of the pre-saturated n-octanol and aqueous phase to a vial (e.g., 2 mL of each). Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial tightly and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the two layers and break any emulsions.[7]

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol layer ([C]ₒ꜀ₜ) and the aqueous layer ([C]ₐq) using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the partition coefficient (P) using the formula: P = [C]ₒ꜀ₜ / [C]ₐq.

-

The LogP value is the base-10 logarithm of P: LogP = log₁₀(P).

-

Modulation of Electronic Properties (pKa)